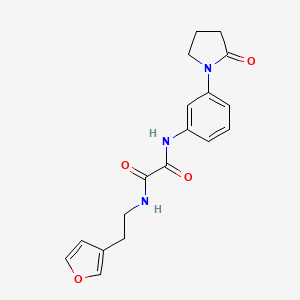

N1-(2-(furan-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c22-16-5-2-9-21(16)15-4-1-3-14(11-15)20-18(24)17(23)19-8-6-13-7-10-25-12-13/h1,3-4,7,10-12H,2,5-6,8-9H2,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOBNQKOIIIGNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-yl ethylamine and the 3-(2-oxopyrrolidin-1-yl)phenylamine intermediates. These intermediates are then coupled using oxalyl chloride to form the oxalamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The oxalamide linkage can be reduced to form amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the oxalamide linkage can produce corresponding amines.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that derivatives of oxalamides exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structural motifs to N1-(2-(furan-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can inhibit tumor growth by inducing apoptosis in cancer cells. The furan moiety is often linked to enhanced biological activity due to its ability to interact with biological targets effectively .

2. Neuroprotective Effects

The oxopyrrolidine component has been associated with neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds that share structural similarities with this compound have been studied for their potential to mitigate oxidative stress and inflammation in neuronal cells. This suggests a possible application in treating conditions such as Alzheimer's disease and Parkinson's disease .

Material Science Applications

1. Polymer Chemistry

The unique structure of this compound makes it suitable for incorporation into polymer matrices. Its ability to form hydrogen bonds can enhance the mechanical properties of polymers, making them more resilient and durable. This aspect is particularly relevant in the development of advanced materials for use in various industrial applications .

2. Catalysis

Recent studies have explored the use of oxalamides as catalysts in organic synthesis. The presence of furan and oxopyrrolidine groups can facilitate various reactions, including carbon-carbon bond formation and oxidation reactions, which are essential in synthetic organic chemistry .

Case Studies

Mechanism of Action

The mechanism of action of N1-(2-(furan-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The furan and pyrrolidinone moieties can interact with biological macromolecules, potentially inhibiting or modulating their activity. The oxalamide linkage may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with applications ranging from flavorants to pharmaceuticals. Below is a comparative analysis of the target compound and key analogs:

Table 1: Structural and Functional Comparison of Selected Oxalamides

Key Insights:

Functional Group Influence: The furan-3-yl group in the target compound may enhance binding to biological targets via heterocyclic interactions, contrasting with S336’s pyridinyl and dimethoxybenzyl groups, which optimize flavor receptor (hTAS1R1/hTAS1R3) activation . The pyrrolidinone moiety in the target compound improves solubility compared to the lipophilic trifluoromethyl group in 1c, which is tailored for kinase inhibition .

Metabolic Stability: Oxalamides generally resist amide hydrolysis due to steric hindrance and electronic effects, as seen in S336 . The target compound’s furan and pyrrolidinone groups may introduce alternative metabolic pathways (e.g., oxidative furan ring opening), though direct data are lacking.

Applications: S336: Widely used in food products as an MSG alternative . GMC Series: Explored for antimicrobial activity, leveraging halogenated aryl groups .

Research Findings and Data Gaps

Structural Analysis: The oxalamide core enables hydrogen bonding with biological targets (e.g., enzymes, receptors), as observed in flavorant and drug analogs . Pyrrolidinone may adopt puckered conformations, influencing binding pocket compatibility (cf. Cremer-Pople puckering parameters ).

Synthetic Routes :

- Oxalamides are typically synthesized via coupling of oxalyl chloride with amines . The target compound likely requires specialized precursors (e.g., 3-(2-oxopyrrolidin-1-yl)aniline).

Toxicological Considerations :

- Furan-containing compounds may pose hepatotoxicity risks due to reactive metabolite formation, but this is speculative without direct evidence .

Biological Activity

N1-(2-(furan-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound with potential biological activities that have garnered attention in medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : C18H19N3O4

- Molecular Weight : 341.4 g/mol

- CAS Number : 1428380-24-8

The compound features a furan ring, a pyrrolidinone moiety, and an oxalamide linkage, which are believed to contribute to its biological activities. The unique structural elements allow for interactions with various biological targets, making it a candidate for further pharmacological exploration.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Preparation of furan-3-yl ethylamine and 3-(2-oxopyrrolidin-1-yl)phenylamine intermediates.

- Coupling these intermediates using oxalyl chloride to form the oxalamide linkage under controlled conditions.

This method allows for the production of high-purity compounds suitable for biological testing .

Biological Activity

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, including:

| Cell Line | Type of Cancer | IC50 (µM) |

|---|---|---|

| HCT116 | Colorectal carcinoma | 12.5 |

| HeLa | Cervical adenocarcinoma | 15.0 |

These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

Mechanism of Action

The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, such as topoisomerase I.

- Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways related to growth and survival.

Molecular docking studies have provided insights into these interactions, revealing potential binding sites that warrant further investigation .

Case Studies

Several studies have explored the biological activity of related compounds featuring similar structural motifs. For example:

- Oxadiazole Derivatives : A study on oxadiazole derivatives indicated promising antiproliferative activities against cancer cell lines, suggesting that structural modifications can enhance efficacy .

- Indole-Based Compounds : Research on indole derivatives demonstrated significant antimicrobial and anticancer properties, highlighting the importance of structural diversity in drug development.

These findings emphasize the potential of this compound as a lead compound for developing new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.